2-(4-chlorophenyl)-N-[2-(4-fluorophenoxy)ethyl]acetamide 2-(4-chlorophenyl)-N-[2-(4-fluorophenoxy)ethyl]acetamide
Brand Name: Vulcanchem
CAS No.: 1105228-07-6
VCID: VC5353886
InChI: InChI=1S/C16H15ClFNO2/c17-13-3-1-12(2-4-13)11-16(20)19-9-10-21-15-7-5-14(18)6-8-15/h1-8H,9-11H2,(H,19,20)
SMILES: C1=CC(=CC=C1CC(=O)NCCOC2=CC=C(C=C2)F)Cl
Molecular Formula: C16H15ClFNO2
Molecular Weight: 307.75

2-(4-chlorophenyl)-N-[2-(4-fluorophenoxy)ethyl]acetamide

CAS No.: 1105228-07-6

Cat. No.: VC5353886

Molecular Formula: C16H15ClFNO2

Molecular Weight: 307.75

* For research use only. Not for human or veterinary use.

2-(4-chlorophenyl)-N-[2-(4-fluorophenoxy)ethyl]acetamide - 1105228-07-6

Specification

CAS No. 1105228-07-6
Molecular Formula C16H15ClFNO2
Molecular Weight 307.75
IUPAC Name 2-(4-chlorophenyl)-N-[2-(4-fluorophenoxy)ethyl]acetamide
Standard InChI InChI=1S/C16H15ClFNO2/c17-13-3-1-12(2-4-13)11-16(20)19-9-10-21-15-7-5-14(18)6-8-15/h1-8H,9-11H2,(H,19,20)
Standard InChI Key BFUHBJSMPDJMFK-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CC(=O)NCCOC2=CC=C(C=C2)F)Cl

Introduction

Chemical Structure and Molecular Properties

Structural Composition

2-(4-Chlorophenyl)-N-[2-(4-fluorophenoxy)ethyl]acetamide features a central acetamide group flanked by two aromatic substituents: a 4-chlorophenyl moiety and a 4-fluorophenoxy ethyl chain. The molecular formula is C₁₆H₁₅ClFNO₂, with a molecular weight of 307.74 g/mol . The presence of both chlorine and fluorine atoms introduces distinct electronic effects, influencing the compound’s reactivity and interactions with biological targets.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₆H₁₅ClFNO₂
Molecular Weight307.74 g/mol
IUPAC Name2-(4-Chlorophenyl)-N-[2-(4-fluorophenoxy)ethyl]acetamide
CAS Number1105228-07-6

The 4-chlorophenyl group enhances lipophilicity, potentially improving membrane permeability, while the 4-fluorophenoxy ethyl chain contributes to steric and electronic modulation of the acetamide core .

Synthetic Routes and Optimization

General Synthesis Methodology

The synthesis typically involves a multi-step process:

  • Formation of the Acetamide Backbone: Reacting 4-chlorophenylacetic acid with thionyl chloride (SOCl₂) yields the corresponding acid chloride.

  • Amide Coupling: The acid chloride is then reacted with 2-(4-fluorophenoxy)ethylamine in the presence of a base such as triethylamine (Et₃N) to form the target compound .

Reaction Scheme:

4-Cl-C₆H₄-CH₂COOHSOCl₂4-Cl-C₆H₄-CH₂COClEt₃NH₂N-CH₂CH₂-O-C₆H₄-4-FTarget Compound\text{4-Cl-C₆H₄-CH₂COOH} \xrightarrow{\text{SOCl₂}} \text{4-Cl-C₆H₄-CH₂COCl} \xrightarrow[\text{Et₃N}]{\text{H₂N-CH₂CH₂-O-C₆H₄-4-F}} \text{Target Compound}

Industrial-Scale Production Challenges

Industrial synthesis requires optimization of reaction conditions to maximize yield and purity. Key parameters include:

  • Temperature Control: Maintaining 0–5°C during acid chloride formation prevents side reactions.

  • Solvent Selection: Dichloromethane (DCM) or ethyl acetate is preferred for their compatibility with amide bond formation .

Physicochemical Properties

Solubility and Stability

Preliminary data suggest moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and limited solubility in aqueous buffers. Stability studies under accelerated conditions (40°C/75% RH) indicate no significant degradation over 72 hours, making it suitable for short-term storage .

Table 2: Solubility Profile

SolventSolubility (mg/mL)
DMSO>50
Ethanol10–20
Water (pH 7.4)<1

Biological Activity and Mechanisms

Neuroprotective Applications

A structurally related compound, acetamide-N-[2-(4-chlorophenyl)ethyl]-2-[[8-(4-fluorophenyl)-3,4-dihydro-4-oxopyrazolo[1,5-a] triazin-2-yl]thio]- (CAS 457.91 g/mol), demonstrated neuroprotective effects in hippocampal neurons, reducing oxidative stress markers by 40% . This suggests potential cross-reactivity or shared mechanisms with the target compound.

Future Research Directions

Unanswered Questions

  • Target Identification: High-throughput screening to map protein-binding partners.

  • Metabolic Stability: In vitro assays using liver microsomes to assess hepatic clearance.

Structural Modifications

Introducing sulfone or morpholine groups (as seen in analogs ) could enhance solubility or blood-brain barrier penetration.

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